molecular formula C17H22O4 B13396232 1-(4-Hydroxy-3-methoxyphenyl)dec-1-ene-3,5-dione

1-(4-Hydroxy-3-methoxyphenyl)dec-1-ene-3,5-dione

Cat. No.: B13396232
M. Wt: 290.4 g/mol
InChI Key: JUKHKHMSQCQHEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-(4-Hydroxy-3-methoxyphenyl)dec-1-ene-3,5-dione undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(4-Hydroxy-3-methoxyphenyl)dec-1-ene-3,5-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-3-methoxyphenyl)dec-1-ene-3,5-dione involves its interaction with molecular targets and pathways. The compound’s hydroxy and methoxy groups play a crucial role in its biological activity. It can modulate various signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

1-(4-Hydroxy-3-methoxyphenyl)dec-1-ene-3,5-dione can be compared with other similar compounds, such as:

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and diverse applications.

Properties

IUPAC Name

1-(4-hydroxy-3-methoxyphenyl)dec-1-ene-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22O4/c1-3-4-5-6-14(18)12-15(19)9-7-13-8-10-16(20)17(11-13)21-2/h7-11,20H,3-6,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUKHKHMSQCQHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)CC(=O)C=CC1=CC(=C(C=C1)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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